2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the 5-position and a tert-butyl group at the 3-position of the pyrazole ring, along with an acetic acid moiety attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For instance, the reaction of tert-butyl hydrazine with ethyl acetoacetate can yield 3-tert-butyl-1H-pyrazole.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction. For example, nitration of 3-tert-butyl-1H-pyrazole followed by catalytic hydrogenation can yield 5-amino-3-tert-butyl-1H-pyrazole.
Attachment of the acetic acid moiety: This can be achieved through the reaction of 5-amino-3-tert-butyl-1H-pyrazole with chloroacetic acid under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or sulfonated pyrazole derivatives.
Scientific Research Applications
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a tert-butyl group.
5-amino-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a tert-butyl group.
2-(5-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but without the tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid can significantly influence its chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s binding to enzymes or receptors and potentially enhancing its selectivity and potency.
Properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14/h4H,5,10H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOASNZZWAIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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